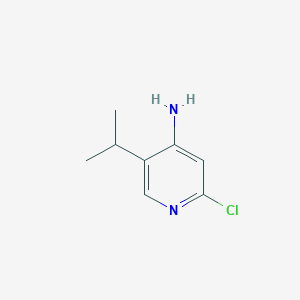

2-Chloro-5-isopropylpyridin-4-amine

Description

Historical Context and Evolution of Substituted Pyridine (B92270) Research

The story of pyridine begins in 1846, when it was first isolated from bone oil. epo.org Later, it was found to be a minor component of coal tar, which for a long time remained a primary source for research quantities. epo.orgmyskinrecipes.com The determination of pyridine's aromatic, benzene-like structure, with one nitrogen atom replacing a carbon-hydrogen unit, was a significant milestone determined decades after its initial discovery. myskinrecipes.com

Early synthetic research was marked by landmark achievements such as William Ramsay's 1876 synthesis of pyridine from acetylene (B1199291) and hydrogen cyanide in a red-hot iron tube, the first synthesis of a heteroaromatic compound. myskinrecipes.com A major leap in creating substituted pyridines came in 1881 with the Hantzsch pyridine synthesis, a multicomponent reaction typically involving a β-keto acid, an aldehyde, and ammonia (B1221849). myskinrecipes.comgoogle.com Over the years, the demand for pyridines in various applications, especially pharmaceuticals, spurred the development of numerous synthetic methodologies to move away from inefficient coal tar extraction and to create specific substitution patterns. epo.orgmyskinrecipes.com Research has evolved from these classical methods to include a wide array of modern techniques, including transition metal-catalyzed cross-couplings and complex cycloadditions, to afford highly functionalized pyridine cores. accelachem.comresearchgate.net

Academic Relevance of Pyridine Derivatives in Modern Organic Synthesis

Pyridine derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of over 7000 bioactive compounds and FDA-approved drugs. epo.orgbldpharm.com Their prevalence stems from the pyridine ring's unique chemical properties: its basicity, water solubility, stability, and ability to form hydrogen bonds make it a valuable component in designing molecules with specific biological activities. bldpharm.comnih.gov Pyridine-based structures are integral to a wide spectrum of pharmaceuticals, including antibacterial, anticancer, anti-inflammatory, and antiviral agents. rsc.orgbldpharm.comacs.org

Beyond medicine, pyridines are crucial in agrochemicals, such as herbicides and pesticides, and in materials science. epo.orgbldpharm.comnih.gov The ability to tune the properties of the ring by adding various substituents allows chemists to create a vast chemical space for exploration. bldpharm.com Consequently, the development of novel, efficient, and green synthetic routes to substituted pyridines, often through multicomponent reactions, remains a major focus of academic and industrial research. nih.govgoogleapis.com

Overview of Research Trajectories for 2-Chloro-5-isopropylpyridin-4-amine

This compound (CAS No. 1381935-97-2) is a polysubstituted pyridine that serves as a modern example of a chemical building block. myskinrecipes.combldpharm.com Its structure contains three distinct functional groups—a chloro group, an amino group, and an isopropyl group—which provide multiple points for further chemical modification. While specific, in-depth research publications focusing solely on this molecule are not abundant, its availability from commercial suppliers as a research chemical or building block points to its utility in synthetic programs. bldpharm.combldpharm.comhoweipharm.com Research involving this compound is likely directed towards the synthesis of more complex molecules for screening in drug discovery or agrochemical development, a common trajectory for highly functionalized heterocyclic intermediates. googleapis.comgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-propan-2-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-5(2)6-4-11-8(9)3-7(6)10/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCVXDAWPPGEQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 5 Isopropylpyridin 4 Amine and Its Analogues

Direct Synthesis Approaches and Strategic Precursor Utilization

Chlorination Reactions in Pyridine (B92270) Scaffolds

The introduction of a chlorine atom onto a pyridine ring is a common and crucial step in the synthesis of many halogenated pyridine derivatives. Various chlorinating agents and reaction conditions can be employed, with the regioselectivity of the reaction being a primary concern.

For pyridine and its derivatives, direct chlorination can be challenging and may lead to a mixture of products. However, specific activating or directing groups on the ring can influence the position of chlorination. For instance, the chlorination of 3-substituted pyridines, such as 3-cyanopyridine, can be achieved with high selectivity. A process involving passing the pyridine compound, chlorine, and an inert gas through a two-stage reaction zone with controlled temperatures can yield 2-chloro-5-cyanopyridine. google.com This highlights a potential route where a precursor to the isopropyl group is already in place.

Another widely used method for introducing a chlorine atom at the 2-position of a pyridine ring is the conversion of a corresponding hydroxypyridine (or its tautomeric pyridone form) using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov This method is effective for a variety of hydroxylated nitrogen-containing heterocycles and can be performed under solvent-free conditions, which is advantageous for large-scale preparations. nih.gov For example, a 2-oxo-5-methyl-5,6-dihalopiperidine can be treated with a chlorinating agent to produce 2-chloro-5-methylpyridine (B98176). epo.org

| Precursor | Chlorinating Agent | Product | Reference |

| 3-Cyanopyridine | Cl₂ | 2-Chloro-5-cyanopyridine | google.com |

| Hydroxypyridines | POCl₃ | Chloropyridines | nih.gov |

| 2-Oxo-5-methyl-5,6-dihalopiperidine | POCl₃ or Phosgene | 2-Chloro-5-methylpyridine | epo.org |

Amination Strategies for Pyridine Ring Systems

The introduction of an amino group onto the pyridine ring is another pivotal step. This can be accomplished through several methods, each with its own advantages and substrate scope.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing an amino group onto an electron-deficient aromatic ring, such as a halogenated pyridine. wikipedia.org The reactivity of halopyridines towards nucleophilic attack is enhanced by the presence of the ring nitrogen, which helps to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgstackexchange.com

In dihalogenated pyridines, such as 2,4-dichloropyridines, the position of nucleophilic attack can be selective. Generally, substitution at the 4-position is favored over the 2-position. stackexchange.comnih.gov This selectivity is influenced by the electronic properties of the pyridine ring, where the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is often higher at the C4 position, making it more susceptible to nucleophilic attack. stackexchange.com The reaction of 2,4-dichloropyrimidines with amines often shows a preference for substitution at the C-4 position. researchgate.netosi.lv However, the use of tertiary amine nucleophiles can lead to excellent C-2 selectivity. nih.gov

The reaction often requires heating and can be facilitated by the presence of a base to neutralize the hydrogen halide formed during the reaction. youtube.com

| Substrate | Nucleophile | Product | Key Feature | Reference |

| 2,4-Dichloropyrimidine | Secondary Amines | 4-Amino-2-chloropyrimidine | C4 selectivity | researchgate.net |

| 2,4-Dichloropyrimidine | Tertiary Amines | 2-Amino-4-chloropyrimidine | C2 selectivity | nih.gov |

| Halopyridines | Amines | Aminopyridines | General SNAr | wikipedia.orgyoutube.com |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction has broad applicability and allows for the coupling of aryl halides, including chloropyridines, with a wide range of primary and secondary amines under relatively mild conditions. wikipedia.orglibretexts.org

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the formation of a palladium-amido complex and subsequent reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. youtube.com The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with various generations of ligands developed to improve efficiency and substrate scope. wikipedia.orgorganic-chemistry.org This method is particularly useful for amines that are poor nucleophiles or when SNAr reactions are sluggish.

| Aryl Halide | Amine | Catalyst System | Product | Reference |

| Aryl Halides/Triflates | Primary/Secondary Amines | Pd(0) / Phosphine Ligand | Aryl Amines | wikipedia.orgorganic-chemistry.org |

| 2-Chloropyridines | Various Amines | Pd(OAc)₂ / Ligand | 2-Aminopyridines | youtube.com |

The direct use of amides as nucleophiles to form C-N bonds with halopyridines can also be achieved, often with the aid of a catalyst. Copper-catalyzed amidation of 2-chloropyridines provides a versatile route to N-(2-pyridinyl)amides. rsc.org A simple and inexpensive system of N,N-dimethylcyclohexane-1,2-diamine and copper(I) iodide (CuI) can efficiently catalyze this transformation. rsc.org

Another approach involves the conversion of a carboxylic acid and an amine into an amide using a coupling reagent like dicyclohexylcarbodiimide (DCC), followed by a separate reaction to form the C-N bond with the pyridine ring. youtube.com Additionally, α-haloamides themselves are reactive building blocks that can participate in various C-N bond-forming reactions. nih.gov

| Halopyridine | Amide Source | Catalyst/Reagent | Product | Reference |

| 2-Chloropyridine (B119429) derivatives | Amides | CuI / N,N-dimethylcyclohexane-1,2-diamine | N-(2-Pyridinyl)amides | rsc.org |

| Halopyridines | α-Haloamides | Various | Substituted Aminopyridines | nih.gov |

Reduction of Nitro-Substituted Pyridine Intermediates to Amines

An alternative strategy for introducing an amino group involves the reduction of a nitro-substituted pyridine precursor. This method is particularly useful when direct amination is difficult or when the nitro group can be introduced more readily than a halogen.

The reduction of a nitropyridine to an aminopyridine can be accomplished using various reducing agents. youtube.com A common method involves the use of a metal in an acidic medium, such as iron powder in acetic acid or hydrochloric acid. researchgate.netgoogle.com For example, 2-chloro-4-nitropyridine N-oxide can be reduced to 2-chloro-4-aminopyridine in high yield using iron powder and glacial acetic acid. google.com Another approach involves catalytic hydrogenation. youtube.com

The synthesis of various aminopyridine derivatives has been achieved through the reduction of the corresponding nitropyridines. google.comnih.gov For instance, 4-amino-3-nitropyridine can be reduced with tin(II) chloride to prepare 3,4-diamino-2-chloropyridine. google.com Hydroiodic acid has also been used for the reduction of nitro groups to amines in the synthesis of o-aminophenol derivatives. nih.gov

| Nitro-Substituted Pyridine | Reducing Agent | Product | Reference |

| 2-Chloro-4-nitropyridine N-oxide | Fe / Acetic Acid | 2-Chloro-4-aminopyridine | google.com |

| 4-Nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide | Fe / Acetic Acid | 4-Amino-1H-pyrrolo[2,3-b]pyridine | researchgate.net |

| 3-Nitropyridines | Electrochemical Reduction | 3-Aminopyridines | google.com |

| Nitrophenols | Hydroiodic Acid | Aminophenols | nih.gov |

Advanced Synthetic Techniques and Reaction Condition Optimization

The successful synthesis of complex pyridines hinges on the optimization of reaction conditions and the use of advanced techniques to control selectivity and yield. Key areas of innovation include the development of specialized catalytic systems, the strategic use of solvent systems, precise temperature control, and the adoption of continuous processing technologies like flow chemistry.

Catalysis is central to modern pyridine functionalization, enabling reactions that would otherwise be inefficient or unselective. Transition-metal catalysis, particularly with palladium (Pd), copper (Cu), and nickel (Ni), is instrumental for creating carbon-carbon and carbon-nitrogen bonds on the pyridine ring. nih.govnih.gov

For the introduction of an amino group, palladium-catalyzed amination (Buchwald-Hartwig amination) of a chloropyridine precursor is a powerful method. nih.govmdpi.com The choice of ligand is critical for the success of these cross-coupling reactions. Chelating phosphine ligands, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) and BINAP, are often employed to stabilize the metal center and facilitate the catalytic cycle. beilstein-journals.orgmdpi.com For instance, palladium-catalyzed amination of 2-chloropyridines with hydrazine derivatives has been successfully achieved using such ligands. nih.gov In some cases, particularly for challenging substrates like di- or trichloropyrimidines (analogues of dichloropyridines), dialkylbiarylphosphine ligands have been shown to provide high efficiency for amination reactions. mit.edu

The introduction of the isopropyl group could be achieved via C-H functionalization, a modern approach that avoids the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov Palladium, rhodium, and iridium catalysts have been developed for the direct alkylation of pyridine C-H bonds. beilstein-journals.orgnih.gov For example, Pd-catalyzed C-H alkylation of pyridine N-oxides with alkyl bromides has been demonstrated using a Pd(OAc)₂/dppf catalyst system. beilstein-journals.org Alternatively, a Minisci-type reaction offers a radical-based pathway for alkylation. Recent advances have utilized blocking groups to direct the alkylation to the C4-position with high regioselectivity. nih.govnih.gov

Table 1: Catalytic Systems for Functionalization of Pyridine Analogues

| Catalytic Goal | Catalyst System | Ligand (if applicable) | Substrate Type | Key Finding | Citation |

|---|---|---|---|---|---|

| C-N Coupling (Amination) | Palladium-based | Chelating Phosphines (e.g., DPPP, DTPF) | 2-Halopyridines | Effective for creating protected pyridylhydrazine derivatives. | nih.gov |

| C-N Coupling (Amination) | Palladium-based | Dialkylbiarylphosphines | Polychloropyrimidines | High efficiency for regioselective amination of challenging substrates. | mit.edu |

| C-C Coupling (Alkylation) | Pd(OAc)₂ | dppf | Pyridine N-oxides | Enables ortho-alkylation with secondary alkyl bromides. | beilstein-journals.org |

| C-C Coupling (Alkenylation) | Rh(III) | - | N-Picolinamide | Directed C-H functionalization for hydroarylation of alkynes. | nih.gov |

| C-H Arylation | Cobalt-mediated | - | 2,2'-Bipyridine | Visible-light-driven C-H functionalization at room temperature. | acs.org |

The solvent is not merely a medium for the reactants but an active participant that can profoundly influence reaction rates, selectivity, and even the operative reaction mechanism. In the context of synthesizing chloro-aminopyridines, nucleophilic aromatic substitution (SNAr) is a key reaction class. The kinetics and outcomes of SNAr reactions are highly sensitive to the solvent environment. nih.govrsc.org

Aprotic polar solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are commonly used because they can solvate cations while leaving anions (the nucleophiles) relatively bare and more reactive. rsc.orgrsc.org For example, the amination of chloropyridines in a flow reactor was shown to be efficient in NMP. researchgate.net In contrast, protic solvents like methanol or water can form hydrogen bonds with the nucleophile, reducing its reactivity. nih.gov However, in some cases, hydrogen-bond donating (HBD) solvents can assist in the departure of the leaving group (e.g., fluoride), which can alter the rate-determining step of the reaction. rsc.org The choice between different aprotic solvents can also be critical; studies on the reaction of dinitrochlorobenzene with piperidine (B6355638) showed significant rate differences between solvents like dioxane, ethyl acetate, and nitromethane. rsc.org

Table 2: Influence of Solvents on Pyridine Analogue Synthesis

| Reaction Type | Solvent | Observation | Rationale | Citation |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Aprotic Polar (DMF, NMP, MeCN) | Generally accelerates reaction rates. | Solvates cations effectively, leaving the nucleophile more reactive. | rsc.orgrsc.orgresearchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Protic (Methanol, Water) | Can decrease reaction rates. | Hydrogen bonding with the nucleophile reduces its nucleophilicity. | nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Hydrogen-Bond Donor (HBD) Solvents | Can assist in leaving group departure. | Stabilizes the transition state involving the leaving group. | rsc.org |

| Three-Component Synthesis | Isopropanol (co-solvent with water) | Provided better control over crystallization. | Modulates solubility and reaction kinetics for a cleaner process. | acs.org |

Precise temperature management is crucial for controlling reaction kinetics, minimizing side-product formation, and ensuring the stability of intermediates and final products. While simple isothermal heating is common, advanced syntheses often benefit from precise temperature control, including programmed heating and cooling cycles or operating at superheated conditions.

Microwave-assisted synthesis is a prominent technique that utilizes rapid, controlled heating to accelerate reactions. nih.govdavidpublisher.com For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives was achieved in 15-30 minutes at temperatures between 120–140 °C using microwave irradiation, a significant time reduction compared to conventional heating. nih.gov Similarly, multi-step syntheses of pyridine derivatives have been expedited using microwave heating for oxidation, esterification, and hydrazinolysis steps. davidpublisher.com

In flow chemistry, temperature is a readily controlled parameter. The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat exchange, enabling reactions to be run safely at temperatures well above the solvent's boiling point (superheating), which can dramatically increase reaction rates. researchgate.netacs.orgmdpi.com This precise control allows for the optimization of temperature profiles, such as a rapid ramp to a high reaction temperature followed by quick cooling, which can maximize the yield of the desired product while minimizing thermal degradation. For example, the uncatalyzed amination of 2-chloropyridine was successfully performed at temperatures up to 300°C in a flow reactor, overcoming the high activation barrier for the unactivated substrate. researchgate.net

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, including pyridine derivatives. mdpi.comnih.gov This approach involves pumping reagents through a network of tubes and reactors, offering significant advantages over traditional batch processing in terms of safety, scalability, process control, and efficiency. researchgate.netmdpi.com

The synthesis of aminopyridines is well-suited to flow chemistry. The direct amination of 2-chloropyridines has been demonstrated in a continuous-flow reactor, which allows for short reaction times at high temperatures, reducing side product formation and enabling multigram-scale production. researchgate.net Flow systems also allow for the "telescoping" of multiple reaction steps without intermediate purification. acs.orgmdpi.com For example, a multi-step sequence to produce imidazopyridines involved an initial condensation in a packed-bed reactor, followed by passage through a scavenger column to remove excess reagents, and then cyclization in a heated reactor coil, all within a single continuous process. acs.org

Furthermore, flow chemistry facilitates the use of otherwise hazardous or difficult-to-handle reagents and reactive intermediates. It also enables unique reaction conditions, such as the use of packed-bed reactors with solid-supported catalysts or reagents, which can be used for extended periods. organic-chemistry.org The N-oxidation of pyridines, a key step in many functionalization strategies, has been efficiently performed in a continuous flow microreactor using a titanium silicalite packed bed, which remained active for over 800 hours of continuous operation. organic-chemistry.org

Isolation and Purification Methodologies in Pyridine Chemistry

The isolation and purification of the target compound from a complex reaction mixture is a critical final step in any synthetic sequence. For substituted pyridines, the principal methods employed are chromatography and crystallization.

Chromatographic techniques are widely used for the separation of pyridine analogues and isomers. High-Performance Liquid Chromatography (HPLC) is a versatile tool, with various modes available. Reversed-phase HPLC is common, but for separating isomers of aminopyridines, specialized columns that operate on principles of hydrogen bonding (SHARC) or mixed-mode chromatography can provide superior resolution. sielc.com Gas chromatography (GC) is also effective for the separation of volatile pyridine homologues. nih.gov For preparative scale, flash chromatography is frequently employed to purify multi-gram quantities of product. researchgate.net

Crystallization is a powerful technique for obtaining highly pure material, provided a suitable solvent system can be identified. This method relies on the differences in solubility between the desired product and impurities. Common techniques include cooling crystallization, where a saturated solution is cooled to induce precipitation, and anti-solvent crystallization, where a second solvent in which the product is insoluble is added. google.com For example, 2-chloro-4-aminopyridine has been purified by recrystallization from a benzol-cyclohexane mixture. google.com Another patent describes the purification of an aminopyridine crude product by dissolving it in absolute ethanol, treating it with activated carbon to remove colored impurities, and then adding an alkane reagent (e.g., hexamethylene) to induce crystallization. google.com

Table 3: Summary of Purification Techniques for Pyridine Derivatives

| Technique | Method Details | Application Example | Key Advantage | Citation |

|---|---|---|---|---|

| Chromatography | HPLC (Hydrogen-Bonding Mode) | Separation of aminopyridine isomers. | High selectivity for isomers based on hydrogen bonding interactions. | sielc.com |

| Cation-Exchange Chromatography | Removal of excess 2-aminopyridine after derivatization reactions. | Rapid and suitable for large-scale preparations. | nih.gov | |

| Flash Chromatography | Purification of 2-amino-5-chloro-3-pyridinecarboxaldehyde. | Standard technique for preparative-scale purification. | researchgate.net | |

| Gas Chromatography | Separation of complex mixtures of substituted pyridines. | High resolution for volatile compounds. | nih.gov | |

| Crystallization | Recrystallization from Mixed Solvents | Purification of 4-aminopyridine (B3432731) crude product from ethanol/hexamethylene. | High purity product; scalable. | google.com |

| Recrystallization | Purification of 2-chloro-4-aminopyridine from benzol/cyclohexane. | Effective for isolating the target compound from reaction byproducts. | google.com |

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 5 Isopropylpyridin 4 Amine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic attack. The presence of an electron-withdrawing chloro group further enhances this reactivity, particularly at the carbon atom to which it is attached.

Reactivity of the Chloro Substituent (C-2 Position)

The chlorine atom at the C-2 position of 2-Chloro-5-isopropylpyridin-4-amine is a primary site for nucleophilic substitution. This reactivity stems from the electron-withdrawing nature of both the pyridine nitrogen and the chlorine atom itself, which polarizes the C-Cl bond and makes the C-2 carbon electrophilic. Nucleophiles can attack this position, leading to the displacement of the chloride ion.

The general mechanism for this substitution is typically a bimolecular nucleophilic aromatic substitution (SNAr). This process involves the initial attack of the nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing pyridine ring. The subsequent departure of the chloride leaving group restores the aromaticity of the ring.

While specific experimental data for this compound is not extensively documented in publicly available literature, the reactivity of analogous 2-chloropyridines is well-established. For instance, 2-chloropyridines are known to react with a variety of nucleophiles.

Table 1: Representative Nucleophilic Substitution Reactions on 2-Chloropyridines

| Nucleophile | Product Type | General Conditions |

| Amines (R-NH₂) | 2-Aminopyridines | Heating, often with a base |

| Alkoxides (R-O⁻) | 2-Alkoxypyridines | Base (e.g., NaH) in an appropriate solvent |

| Thiolates (R-S⁻) | 2-Alkylthiopyridines | Base (e.g., NaH) in an appropriate solvent |

| Cyanide (CN⁻) | 2-Cyanopyridines | Often requires a catalyst (e.g., Pd or Ni complexes) |

It is important to note that the amino group at the C-4 position and the isopropyl group at the C-5 position of the target molecule can influence the rate and outcome of these reactions through their electronic and steric effects.

Reactivity of the Amino Substituent (C-4 Position)

The amino group at the C-4 position is itself a nucleophile. However, under certain conditions, it can undergo reactions that modify its structure or lead to its replacement. For instance, diazotization of the amino group, a common reaction for aromatic amines, could potentially be achieved, leading to a diazonium salt. This intermediate could then be subjected to various nucleophilic substitution reactions to introduce a range of functionalities at the C-4 position.

Furthermore, the amino group can be acylated or alkylated. While these are not substitutions on the pyridine core itself, they represent important transformations of the molecule. The reactivity of 4-aminopyridine (B3432731) with halogens has been shown to be complex, sometimes leading to protonation and dimerization rather than simple substitution on the ring. acs.org

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the substituents on the ring play a crucial role in directing the position of substitution.

Role of Amino Group in Activating Pyridine Ring Positions

The amino group at the C-4 position is a powerful activating group for electrophilic aromatic substitution. Through its electron-donating resonance effect (+M effect), it increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to itself. In the case of this compound, the positions ortho to the amino group are C-3 and C-5.

Steric and Electronic Effects of the Isopropyl Substituent (C-5 Position)

The isopropyl group at the C-5 position is a weakly activating group through its inductive effect (+I effect). However, its primary influence in electrophilic substitution is likely to be steric. Being a bulky group, it can hinder the approach of an electrophile to the adjacent C-6 position.

The combined electronic effects of the activating amino group and the weakly activating isopropyl group, along with the deactivating chloro group, and the inherent deactivation of the pyridine ring, create a complex regiochemical landscape. The directing power of the amino group is expected to be dominant.

Mechanistic Insights into Halogenation and Nitration Reactions

Halogenation:

Direct halogenation of pyridine itself is difficult and often requires harsh conditions. However, the presence of the activating amino group in this compound would facilitate this reaction. Electrophilic halogenation is expected to occur at the positions most activated by the amino group and least sterically hindered. In this case, the C-3 position is ortho to the activating amino group and adjacent to the chloro group. The C-5 position is already substituted with an isopropyl group. Therefore, electrophilic halogenation would most likely occur at the C-3 position.

Studies on the reaction of 4-aminopyridine with halogens have shown that the reaction can be complex, involving the formation of charge-transfer complexes and even protonation and dimerization, depending on the specific halogen and reaction conditions. acs.org

Nitration:

Nitration of pyridine is notoriously difficult and often proceeds in very low yields, typically requiring fuming sulfuric acid and nitric acid. The strong acidic conditions protonate the pyridine nitrogen, further deactivating the ring. While the amino group is activating, it would also be protonated under these harsh conditions, diminishing its activating effect.

A common strategy to achieve nitration of pyridines is through the N-oxide derivative. chemicalbook.comgoogle.comgoogle.com For this compound, this would involve oxidation of the pyridine nitrogen, followed by nitration, which typically occurs at the 4-position, and subsequent reduction of the N-oxide. However, in this specific molecule, the 4-position is already occupied by the amino group. Alternative synthetic routes are often employed for the introduction of a nitro group onto a substituted pyridine ring. dissertationtopic.net

Given the directing effects of the substituents, if direct nitration were to occur, it would be predicted to be challenging and likely to yield a mixture of products, with potential for substitution at the C-3 position, influenced by the activating amino group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Predicted Major Product Position | Rationale |

| Halogenation (e.g., Bromination) | C-3 | Strong activation by the ortho-amino group. |

| Nitration | C-3 (if it occurs) | Strong activation by the ortho-amino group, though the reaction is expected to be difficult. |

Oxidation and Reduction Reactions

The reactivity of This compound in oxidation and reduction reactions is dictated by its multiple functional groups: the pyridine nitrogen, the aromatic ring system, the amino group, the chloro substituent, and the isopropyl side chain.

Oxidation of the Pyridine Nitrogen (N-Oxidation)

The nitrogen atom of the pyridine ring is susceptible to oxidation, forming the corresponding N-oxide. This transformation is a common strategy in pyridine chemistry to modify the electronic properties of the ring, influencing its reactivity in subsequent reactions. For substituted 2-chloropyridines, N-oxidation is typically achieved using peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst or acid. dcu.iegoogle.comacs.orgwikipedia.org

The reaction for This compound would proceed as follows:

Reactant : This compound

Reagent : A peroxy acid (e.g., m-CPBA) or H₂O₂.

Product : This compound N-oxide

The presence of the electron-donating amino and isopropyl groups facilitates this oxidation by increasing the electron density on the pyridine nitrogen. The resulting N-oxide has altered electronic properties; for instance, it can activate the C2 and C4 positions for nucleophilic substitution. thieme-connect.comchemicalbook.com While specific studies on This compound are not prevalent, the N-oxidation of analogous 2-chloropyridines is well-documented. bibliotekanauki.plmyskinrecipes.com For example, 2-chloropyridine (B119429) can be converted to 2-Chloropyridine-N-oxide using hydrogen peroxide. wikipedia.org A similar protocol would be applicable to the title compound.

Table 1: General Conditions for N-Oxidation of 2-Chloropyridine Derivatives

| Substrate | Oxidizing Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine | Hydrogen Peroxide (30%) | Acetic Acid | Heat to ~50°C | 2-Chloropyridine-N-oxide | chemicalbook.comguidechem.com |

| 2-Chloropyridine | meta-Chloroperbenzoic acid (m-CPBA) | Chloroform | Room Temperature | 2-Chloropyridine-N-oxide | google.com |

| 2-Chloropyridine | Hydrogen Peroxide / TS-1 molecular sieve catalyst | Water | 65-80°C | 2-Chloropyridine-N-oxide | myskinrecipes.com |

Reduction of the Pyridine Ring System

Reduction of the pyridine ring of This compound to the corresponding piperidine (B6355638) derivative is a challenging transformation that requires harsh reaction conditions. This is due to the aromatic stability of the pyridine ring. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium under high pressure and temperature is a common method for the reduction of pyridine rings.

However, the presence of the chlorine atom at the 2-position complicates this transformation, as it is susceptible to hydrogenolysis (cleavage of the C-Cl bond) under typical catalytic hydrogenation conditions. Therefore, achieving selective reduction of the ring without removing the chlorine atom requires careful selection of the catalyst and reaction conditions. Rhodium-based catalysts have sometimes been shown to be effective for the hydrogenation of substituted pyridines while preserving halo substituents.

Alternatively, chemical reduction methods can be employed. For instance, sodium borohydride (B1222165) in the presence of certain catalysts or in acidic media can reduce the pyridine ring, though this is often less efficient than catalytic hydrogenation. The reduction of nitro groups on similar pyridine structures is more commonly reported, often using iron powder in acetic acid or catalytic hydrogenation, which selectively reduces the nitro group without affecting the ring or chloro-substituent. chemicalbook.comgoogle.com

Oxidation of Alkyl Side Chains

The isopropyl group on the pyridine ring represents another site for oxidation. The tertiary carbon atom of the isopropyl group is a potential target for oxidation, particularly under strong oxidizing conditions. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are known to oxidize alkyl side chains on aromatic rings.

This reaction typically proceeds via a radical mechanism at the benzylic-like position. For the isopropyl group, oxidation could potentially lead to the formation of 2-(2-Chloro-5-(2-hydroxypropan-2-yl)pyridin-4-amine) . Under more vigorous conditions, oxidative cleavage of the C-C bonds of the side chain could occur, potentially leading to a carboxylic acid group at the 5-position, although this would require breaking a carbon-carbon bond and is a more drastic transformation. The oxidation of alkyl side chains on benzene rings is a well-established reaction, and similar principles apply to alkyl-substituted pyridines. ccspublishing.org.cn

Cross-Coupling Reactions Involving this compound

The chlorine atom at the 2-position of This compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is one of the most powerful methods for forming C-C bonds, typically between an organohalide and a boronic acid or ester. libretexts.orgThis compound can readily participate in Suzuki coupling reactions, where the chloro group is replaced by an aryl, heteroaryl, or vinyl group from the corresponding boronic acid.

The general mechanism involves three key steps: oxidative addition of the C-Cl bond to a palladium(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. chemrxiv.org The presence of the amino group on the pyridine ring can sometimes inhibit the catalyst, but the development of specialized phosphine (B1218219) ligands has largely overcome this challenge. organic-chemistry.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Aminopyridines

| Aryl Halide | Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 82% | organic-chemistry.org |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | 99% | organic-chemistry.org |

| 4,6-Dichloro-5-nitropyrimidine | 4-Anisidine (as boronic acid equivalent) | Pd₂(dba)₃ | R-BINAP | K₂CO₃ | Toluene | High | ccspublishing.org.cn |

| 2,4-Dichloroquinoline | Phenylboronic acid | (PPh₃)₂PdCl₂ | PCy₃ | Cs₂CO₃ | Dioxane/H₂O | Good | beilstein-journals.org |

For This compound , a typical Suzuki coupling reaction would involve reacting it with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, RuPhos, SPhos), along with a base such as potassium carbonate or potassium phosphate (B84403) in a solvent like toluene, dioxane, or DMF. rsc.orgmdpi.com

Other Palladium-Catalyzed Carbon-Carbon Bond Formations

Beyond the Suzuki coupling, the C-Cl bond in This compound is reactive in other palladium-catalyzed transformations. These reactions provide alternative pathways for C-C bond formation.

Sonogashira Coupling : This reaction couples the aryl halide with a terminal alkyne. For This compound , a Sonogashira coupling would yield a 2-alkynyl-5-isopropylpyridin-4-amine . The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The regioselective Sonogashira coupling of dihaloquinolines demonstrates that the chloro group at the C-2 position is highly reactive in this type of transformation. beilstein-journals.org

Heck Coupling : This reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. Reacting This compound with an alkene under Heck conditions (a palladium catalyst and a base) would result in the formation of a 2-alkenyl-5-isopropylpyridin-4-amine .

Buchwald-Hartwig Amination : While this forms a carbon-nitrogen bond rather than a carbon-carbon bond, it is a crucial palladium-catalyzed reaction. It could be used to further functionalize a related dihalopyridine selectively, though for the title compound, the primary amino group itself might interfere or participate in the reaction. The successful amination of various chloro-substituted pyrimidines and pyridines highlights the utility of modern catalyst systems for these substrates. ccspublishing.org.cnrsc.org

These cross-coupling reactions underscore the synthetic utility of This compound as a building block for constructing more complex molecules, particularly in the fields of pharmaceuticals and materials science.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound N-oxide |

| 2-Chloropyridine-N-oxide |

| 2-(2-Chloro-5-(2-hydroxypropan-2-yl)pyridin-4-amine) |

| 5-Amino-2-chloropyridine |

| 3-Amino-2-chloropyridine |

| 4,6-Dichloro-5-nitropyrimidine |

| 2,4-Dichloroquinoline |

| 2-alkynyl-5-isopropylpyridin-4-amine |

| 2-alkenyl-5-isopropylpyridin-4-amine |

Derivatization and Analog Development of 2 Chloro 5 Isopropylpyridin 4 Amine

Synthesis of Novel Pyridine-Based Heterocyclic Systems

The inherent reactivity of 2-chloro-5-isopropylpyridin-4-amine facilitates its use as a precursor for more complex molecular architectures, including fused pyridine (B92270) rings, substituted pyrimidines, and piperidine (B6355638) derivatives.

Construction of Fused Pyridine Ring Systems

The synthesis of fused pyridine systems, such as pyrido[2,3-d]pyrimidines, often involves the cyclization of appropriately substituted aminopyrimidines. While direct examples starting from this compound are not extensively documented in readily available literature, the general synthetic strategies for analogous compounds are well-established. These methods typically utilize a substituted 4-aminopyrimidine (B60600) as a key intermediate. jocpr.com

One common approach involves the reaction of a 4-aminopyrimidine with a three-carbon atom unit. jocpr.com For example, 6-aminouracil (B15529) and its derivatives can be reacted with various reagents like malonic acid derivatives to form the pyridine ring fused to the pyrimidine (B1678525) core. jocpr.com Another strategy is the reaction with α,β-unsaturated carbonyl compounds. These reactions are often catalyzed by an electrophilic attack on the 5-position of the pyrimidine ring, which requires activation by electron-donating groups. jocpr.com

A general pathway to construct fused pyridine carboxylates involves a Combes-type condensation of β-alkoxyvinyl glyoxylates with heteroaromatic amines. enamine.net This method has proven efficient for creating pyridine carboxylates fused to five or six-membered heteroaromatic rings. enamine.net The regioselectivity of these condensations can often be controlled by adjusting reaction conditions such as the solvent and acidic additives. enamine.net

Table 1: General Strategies for Fused Pyridine Synthesis

| Starting Pyrimidine Type | Reagent | Fused System | Reference |

|---|---|---|---|

| 4-Aminopyrimidine | Three-carbon unit (e.g., malonic acid derivatives) | Pyrido[2,3-d]pyrimidine (B1209978) | jocpr.com |

| 6-Aminouracil derivatives | α,β-Unsaturated carbonyl compounds | Pyrido[2,3-d]pyrimidine | jocpr.com |

| Heteroaromatic amines | β-Alkoxyvinyl glyoxylates | Fused Pyridine Carboxylates | enamine.net |

Formation of Substituted Pyrimidine Derivatives

The amino group of this compound can act as a nucleophile to construct fused pyrimidine rings, such as in the synthesis of pyrido[2,3-d]pyrimidine derivatives. nih.gov This transformation often involves reaction with various carbon-based electrophiles. For instance, treatment of a related 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with reagents like ethyl acetoacetate, acetic anhydride, formic acid, urea, and thiourea (B124793) has been shown to yield the corresponding pyrido[2,3-d]pyrimidine derivatives. nih.gov

The synthesis of substituted pyrimidines can also be achieved through the condensation of aminopyrimidines with chalcones. nih.gov In a different approach, 2-amino-4,6-dichloropyrimidine (B145751) can be reacted with various amines in a solvent-free and catalyst-free fusion method to produce a range of 2-aminopyrimidine (B69317) derivatives in good to excellent yields. mdpi.com

Table 2: Synthesis of Substituted Pyrimidines

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ethyl acetoacetate, Acetic anhydride, Formic acid, Urea, Thiourea | Pyrido[2,3-d]pyrimidines | nih.gov |

| Aminopyrimidines | Chalcones | Chalcone-substituted pyrimidines | nih.gov |

| 2-Amino-4,6-dichloropyrimidine | Various amines | Substituted 2-aminopyrimidines | mdpi.com |

Synthesis of Piperidine Derivatives via Pyridine Ring Reduction

The transformation of the pyridine ring in this compound into a piperidine scaffold is a key derivatization strategy, typically achieved through hydrogenation. nih.gov A variety of methods exist for the reduction of pyridines to piperidines, often employing transition metal catalysis under conditions of high temperature and pressure. nih.gov

Recent advancements have focused on developing milder and more selective hydrogenation methods. For example, heterogeneous cobalt and ruthenium catalysts have been developed for the diastereoselective cis-hydrogenation of substituted pyridines. nih.gov In some cases, these reactions can be carried out in water as a solvent. nih.gov Another approach involves a borane-catalyzed, metal-free transfer hydrogenation using ammonia (B1221849) borane (B79455) as the hydrogen source, which offers good cis-selectivity. organic-chemistry.org

The reduction of chloropyridines, specifically, has been achieved using samarium diiodide in the presence of water, leading to the corresponding piperidine in good yield. clockss.org This method can also lead to the elimination of the chloro functionality. clockss.org Rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts has also emerged as a powerful method for producing chiral piperidines with high selectivity. dicp.ac.cn

Table 3: Selected Methods for Pyridine to Piperidine Reduction

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Heterogeneous Co, Ru, or Ni catalysts | Can be performed in water; allows for diastereoselective cis-hydrogenation. | nih.gov |

| Transfer Hydrogenation | Borane catalyst with ammonia borane | Metal-free, good cis-selectivity. | organic-chemistry.org |

| Chemical Reduction | Samarium diiodide (SmI₂) and water | Effective for chloropyridines, can result in dechlorination. | clockss.org |

| Asymmetric Transfer Hydrogenation | Rhodium catalyst with formic acid | Produces chiral piperidines from pyridinium salts with high enantioselectivity. | dicp.ac.cn |

Functional Group Interconversion Strategies

The amino and chloro groups of this compound are prime sites for chemical modification, enabling the synthesis of a diverse array of derivatives.

Modifications at the Amino Group

The 4-amino group can undergo a variety of chemical transformations. For example, it can be reacted with isocyanates to form pyridinyl ureas. The synthesis of N-(2-chloro-4-pyridinyl)-N'-(1-methylethyl)-urea is achieved by reacting 4-amino-2-chloropyridine (B126387) with (1-methylethyl) isocyanate in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). googleapis.com

Protection of the amino group, for instance with a tert-butoxycarbonyl (Boc) group, is a common strategy to allow for selective reactions at other positions of the pyridine ring. This is typically done by reacting the aminopyridine with di-tert-butyl dicarbonate (B1257347) under basic conditions. The Boc group can be later removed under acidic conditions.

Transformations Involving the Chloro Substituent

The 2-chloro substituent on the pyridine ring is a versatile handle for introducing a wide range of functional groups, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The chlorine atom's electron-withdrawing nature and its position on the ring make it a good leaving group.

Nucleophilic substitution reactions allow for the replacement of the chlorine with various nucleophiles. For example, reaction with amines or alkoxides can introduce new amino or alkoxy groups at the 2-position. googleapis.com

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. 4-Amino-2-chloropyridine readily undergoes Suzuki-Miyaura coupling with phenylboronic acid, demonstrating the utility of this approach for creating biaryl structures. chemicalbook.com Other cross-coupling reactions, while not specifically detailed for this exact substrate in the provided context, are generally applicable to 2-chloropyridines and include the Buchwald-Hartwig amination (for C-N bond formation), Sonogashira coupling (for C-C triple bond formation), and Heck coupling (for C-C double bond formation).

Derivatization of the Isopropyl Moiety

While specific literature on the derivatization of the isopropyl moiety of this compound is not extensively available, the chemical principles of functionalizing benzylic-like positions on substituted aromatic and heteroaromatic rings can be applied to predict potential synthetic pathways. The tertiary carbon of the isopropyl group is analogous to a benzylic position, making it susceptible to certain types of transformations.

Oxidation: The isopropyl group can potentially be oxidized to introduce new functional groups. For instance, benzylic C-H bonds can be oxidized to alcohols, ketones, or carboxylic acids under various conditions. mdpi.comacs.orgmasterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially oxidize the isopropyl group to a carboxylic acid, though such harsh conditions might not be compatible with the other functional groups on the pyridine ring. masterorganicchemistry.com Milder and more selective oxidation methods, perhaps employing metal catalysts or photochemical approaches, could yield the corresponding tertiary alcohol or ketone. mdpi.com

Potential Oxidation Products of this compound

| Starting Material | Potential Oxidizing Agent | Potential Product |

|---|---|---|

| This compound | Mild Oxidizing Agent | 2-(4-amino-2-chloropyridin-5-yl)propan-2-ol |

Halogenation: Free-radical halogenation is a common method for functionalizing alkyl side chains on aromatic rings. wikipedia.orgyoutube.comlibretexts.orgorganicchemistrytutor.com This reaction typically proceeds via a free-radical chain mechanism and can be initiated by UV light or a radical initiator. wikipedia.orgyoutube.com The tertiary hydrogen on the isopropyl group of this compound would be particularly susceptible to abstraction by a halogen radical, leading to the formation of a tertiary alkyl halide. N-Bromosuccinimide (NBS) is a common reagent for benzylic and allylic bromination and could potentially be used for the selective bromination of the isopropyl group. youtube.com

Potential Halogenation Products of this compound

| Starting Material | Reagent | Potential Product |

|---|---|---|

| This compound | N-Bromosuccinimide (NBS), UV light | 2-Chloro-5-(2-bromopropan-2-yl)pyridin-4-amine |

These derivatized intermediates could then serve as handles for further synthetic modifications, such as nucleophilic substitution or elimination reactions, to introduce a wider range of functional groups.

Stereoselective Synthesis of Chiral Derivatives

The development of chiral derivatives of this compound is of significant interest, as enantiomers of a chiral compound can exhibit different biological activities. The creation of a stereocenter would most likely occur through modification of the substituents on the pyridine ring or through reactions involving the amine group. While direct stereoselective synthesis on this compound has not been specifically reported, general methodologies for the asymmetric synthesis of chiral amines and pyridines can be considered. rsc.orgyoutube.comiupac.orgrsc.org

Asymmetric Synthesis: One approach to obtaining enantiomerically pure derivatives is through asymmetric synthesis. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For instance, a prochiral precursor could be subjected to an asymmetric reaction to introduce a chiral center. A hypothetical route could involve the asymmetric reduction of a suitable ketone precursor to a chiral alcohol.

Chiral Resolution: An alternative and common method for obtaining enantiomerically pure compounds is through chiral resolution of a racemic mixture. wikipedia.orgwhiterose.ac.ukrsc.orglibretexts.org This process involves separating a mixture of enantiomers into its individual components.

Methods of Chiral Resolution

| Method | Description |

|---|---|

| Diastereomeric Salt Formation | The racemic amine can be reacted with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization. Subsequent removal of the chiral resolving agent yields the individual enantiomers of the amine. libretexts.org |

| Chiral Chromatography | A racemic mixture can be separated using a chiral stationary phase in high-performance liquid chromatography (HPLC). The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. |

| Enzymatic Resolution | Enzymes can be used to selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. This leaves the unreacted enantiomer in an enriched form. |

The successful application of these methods would pave the way for the synthesis of a variety of chiral derivatives of this compound, enabling detailed studies into their stereospecific interactions and potential applications.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and chemical environment of each atom can be determined.

It is important to note that the following spectral data are predicted based on established principles of NMR spectroscopy and data from structurally related compounds, as direct experimental spectra for 2-Chloro-5-isopropylpyridin-4-amine are not publicly available.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the isopropyl group protons, and the amine protons. The electron-donating amino group and the electron-withdrawing chloro group, along with the pyridine (B92270) nitrogen, significantly influence the chemical shifts of the aromatic protons.

The predicted ¹H NMR data in a typical solvent like CDCl₃ are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 (aromatic) | ~ 6.5 - 6.7 | Singlet | - |

| H-6 (aromatic) | ~ 7.8 - 8.0 | Singlet | - |

| -NH₂ (amine) | ~ 4.5 - 5.5 | Broad Singlet | - |

| -CH- (isopropyl) | ~ 2.8 - 3.2 | Septet | ~ 6.8 |

| -CH₃ (isopropyl) | ~ 1.2 - 1.4 | Doublet | ~ 6.8 |

The singlet nature of the aromatic protons (H-3 and H-6) is due to the lack of adjacent protons for spin-spin coupling. The amine protons are expected to appear as a broad singlet, a characteristic feature due to quadrupole broadening and potential hydrogen exchange. The isopropyl methine proton (-CH-) will appear as a septet due to coupling with the six equivalent methyl protons, which in turn will be split into a doublet by the single methine proton.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, all eight carbon atoms are expected to be chemically non-equivalent, resulting in eight distinct signals. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the pyridine ring.

Predicted ¹³C NMR data are presented in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-Cl) | ~ 150 - 155 |

| C-3 | ~ 108 - 112 |

| C-4 (C-NH₂) | ~ 155 - 160 |

| C-5 (C-isopropyl) | ~ 130 - 135 |

| C-6 | ~ 145 - 150 |

| -CH- (isopropyl) | ~ 25 - 30 |

| -CH₃ (isopropyl) | ~ 22 - 25 |

The carbon atom attached to the chlorine (C-2) and the carbon bearing the amino group (C-4) are expected to be the most downfield shifted among the aromatic carbons due to the direct attachment of electronegative atoms. The quaternary carbon (C-5) will also show a significant downfield shift. The isopropyl carbons will appear in the upfield aliphatic region of the spectrum.

Multi-Nuclear and Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, various two-dimensional (2D) NMR experiments would be instrumental.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a correlation between the isopropyl methine proton and the isopropyl methyl protons, confirming the isopropyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and their directly attached carbons. For instance, it would connect the H-3 signal to the C-3 signal and the H-6 signal to the C-6 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key expected correlations would include the H-3 proton to C-2, C-4, and C-5, and the H-6 proton to C-2, C-4, and C-5. The isopropyl methine proton would show correlations to the C-5 of the pyridine ring and the isopropyl methyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations, which would be useful in confirming the spatial proximity of the isopropyl group to the H-6 proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound (C₈H₁₁ClN₂), the molecular weight is 170.64 g/mol .

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 170. Due to the presence of the chlorine atom, a characteristic isotopic peak (M+2) at m/z 172 with an intensity of approximately one-third of the M⁺ peak is anticipated, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

The fragmentation of the molecular ion is likely to proceed through several pathways characteristic of amines and halogenated aromatic compounds. libretexts.org A primary fragmentation pathway for aliphatic amines is alpha-cleavage. libretexts.org

Predicted significant fragments in the mass spectrum are listed below.

| m/z | Predicted Fragment Ion | Formation Pathway |

| 170/172 | [C₈H₁₁ClN₂]⁺ | Molecular Ion (M⁺) |

| 155/157 | [C₇H₈ClN₂]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group |

| 135 | [C₈H₁₀N₂]⁺ | Loss of a chlorine radical (•Cl) |

| 128 | [C₅H₅ClN]⁺ | Cleavage of the isopropyl and amino groups |

X-ray Crystallography for Solid-State Structure Determination

As of now, no publically available crystal structure for this compound has been reported. However, based on the molecular structure, a hypothetical analysis of its solid-state packing and intermolecular interactions can be made. X-ray crystallography would provide definitive proof of the molecular structure, including precise bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The presence of the primary amine (-NH₂) group and the pyridine nitrogen atom makes this compound a prime candidate for forming intermolecular hydrogen bonds. finechem-mirea.ruresearchgate.net These interactions are expected to play a significant role in the crystal packing. researchgate.netnih.gov

N-H···N Hydrogen Bonding: It is highly probable that the amine group of one molecule will act as a hydrogen bond donor to the pyridine nitrogen atom of a neighboring molecule. This type of interaction is common in pyridine derivatives containing amino groups and often leads to the formation of chains or dimeric structures in the solid state. finechem-mirea.ru

N-H···Cl Hydrogen Bonding: Although weaker than N-H···N bonds, the possibility of hydrogen bonding between the amine protons and the chlorine atom of an adjacent molecule cannot be ruled out.

The bulky isopropyl group will likely influence the crystal packing by creating steric hindrance that could affect the efficiency of the hydrogen bonding and π-π stacking, potentially leading to a less dense crystal structure compared to a smaller alkyl substituent. A full X-ray diffraction study would be necessary to confirm these predicted interactions and to determine the precise supramolecular architecture.

Examination of Steric Effects and Conformational Analysis

The spatial arrangement of the substituents on the pyridine ring of this compound is significantly influenced by steric hindrance. The isopropyl group, being bulkier than the chloro and amino groups, dictates the preferred conformation of the molecule. nih.govacs.org The free rotation around the C5-C(isopropyl) bond is restricted to minimize steric clashes with the adjacent amino group at C4 and the hydrogen at C6.

Computational modeling and conformational analysis of similarly substituted pyridines suggest that the isopropyl group will orient itself to place its bulky methyl groups away from the plane of the pyridine ring. One of the methyl groups of the isopropyl substituent will likely be positioned above the ring, and the other below, in a staggered conformation relative to the pyridine ring. This arrangement minimizes van der Waals repulsion.

| Substituent | Position | Relative Steric Bulk | Potential Interactions |

| Isopropyl | C5 | High | Steric hindrance with C4-NH2 and C6-H |

| Amino | C4 | Medium | Steric hindrance with C5-isopropyl, potential for H-bonding |

| Chloro | C2 | Medium | Steric interaction with C3-H and potential influence on C4-NH2 orientation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound. By comparing the vibrational spectra of the target molecule with those of related compounds such as 2-chloropyridine (B119429), 2-aminopyridine, and isopropyl-substituted aromatics, a detailed assignment of the observed vibrational modes can be achieved. nist.govnist.govmdpi.com

Expected Vibrational Modes:

Pyridine Ring Vibrations: The characteristic stretching and bending vibrations of the pyridine ring are expected in the fingerprint region of the spectra (approximately 1600-1400 cm⁻¹). These include C-C and C-N stretching modes. The substitution pattern will cause shifts in these frequencies compared to unsubstituted pyridine.

C-H Vibrations: The aromatic C-H stretching vibrations of the pyridine ring will appear above 3000 cm⁻¹. The aliphatic C-H stretching and bending vibrations of the isopropyl group will be observed in the 2970-2870 cm⁻¹ and 1470-1370 cm⁻¹ regions, respectively.

N-H Vibrations: The amino group will exhibit characteristic N-H stretching vibrations in the 3500-3300 cm⁻¹ region. These bands can be broadened due to hydrogen bonding. N-H bending (scissoring) vibrations are expected around 1600 cm⁻¹.

C-Cl Vibration: The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ region of the IR and Raman spectra. Its exact position can be influenced by the electronic environment of the pyridine ring.

C-N (Amino) Vibration: The stretching vibration of the C-N bond connecting the amino group to the pyridine ring is expected in the 1350-1250 cm⁻¹ range.

A hypothetical data table summarizing the expected key vibrational frequencies for this compound is presented below, based on data from related molecules. researchgate.netnih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch (Amino) | 3500-3300 | IR, Raman |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch (Isopropyl) | 2970-2870 | IR, Raman |

| N-H Bend (Amino) | 1620-1580 | IR, Raman |

| Pyridine Ring Stretch (C=C, C=N) | 1600-1400 | IR, Raman |

| Aliphatic C-H Bend (Isopropyl) | 1470-1370 | IR |

| C-N Stretch (Amino) | 1350-1250 | IR, Raman |

| C-Cl Stretch | 800-600 | IR, Raman |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that can be used to study molecules with unpaired electrons, such as radical species. While this compound is not a radical in its ground state, its radical cation or anion could be generated through electrochemical or chemical oxidation or reduction. EPR spectroscopy would be instrumental in characterizing these radical species. st-andrews.ac.uk

Upon formation of the radical cation, for instance, the unpaired electron would be delocalized across the π-system of the pyridine ring. The EPR spectrum would exhibit a complex hyperfine splitting pattern due to the interaction of the unpaired electron with the magnetic nuclei in the molecule, primarily ¹⁴N (I=1), ¹H (I=1/2), and to a lesser extent, ³⁵Cl (I=3/2) and ³⁷Cl (I=3/2). researchgate.net

The analysis of the hyperfine coupling constants would provide valuable information about the spin density distribution in the radical, revealing which atoms carry the highest degree of unpaired electron character. It is expected that the nitrogen atom of the pyridine ring and the carbon atoms at positions 2, 4, and 6 would have significant spin density. The presence of the chloro, amino, and isopropyl substituents would influence this distribution. nih.gov

A hypothetical EPR data table for the radical cation of this compound is presented below, illustrating the type of information that could be obtained.

| Nucleus | Hyperfine Coupling Constant (Gauss) |

| ¹⁴N (Pyridine) | aN ≈ 5-8 |

| ¹⁴N (Amino) | aN ≈ 1-3 |

| ¹H (Amino) | aH ≈ 2-4 |

| ¹H (Ring) | aH ≈ 1-5 |

| ¹H (Isopropyl) | aH ≈ 0.5-2 |

These values are illustrative and the actual experimental values would provide precise details about the electronic structure of the radical species.

Computational and Theoretical Investigations of 2 Chloro 5 Isopropylpyridin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies

No published DFT studies specifically investigating the electronic structure and reactivity of 2-Chloro-5-isopropylpyridin-4-amine were found. Such studies would typically involve calculating optimized molecular geometry, vibrational frequencies, and electronic properties like Mulliken charges and electrostatic potential maps.

Molecular Orbital Analysis

A molecular orbital analysis, including the visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This analysis is crucial for predicting the molecule's reactivity and sites susceptible to electrophilic or nucleophilic attack.

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Energy Landscapes

There are no available studies on the conformational analysis or the potential energy landscape of this compound. This type of investigation would identify the most stable conformations of the molecule, which is essential for understanding its biological activity and interactions.

Prediction of Molecular Interactions

Specific predictions of molecular interactions for this compound, which would be derived from molecular dynamics simulations or docking studies, are not present in the current body of scientific literature.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

No QSAR or QSPR models that include this compound have been identified. These studies are vital for correlating the structural or property descriptors of a series of compounds with their biological activities or chemical properties.

Predictive Model Development and Validation Methodologies

The calculated descriptors for this compound and a series of structurally related analogs could be used to develop quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. These models aim to establish a mathematical relationship between the chemical structure (encoded by the descriptors) and a particular activity or property.

Model Development:

The development of a predictive model would typically involve the following steps:

Dataset Curation: A dataset of molecules with known activities or properties, including this compound and its analogs, would be assembled.

Descriptor Calculation: A comprehensive set of descriptors would be calculated for all molecules in the dataset.

Feature Selection: Statistical methods would be employed to select a subset of the most relevant descriptors that have the highest correlation with the activity or property of interest.

Model Building: Various machine learning algorithms, such as multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), or neural networks, would be used to build the predictive model based on the selected descriptors.

Validation Methodologies:

To ensure the robustness and predictive power of the developed model, rigorous validation is essential. Standard validation techniques include:

Internal Validation:

Leave-one-out (LOO) Cross-Validation: In this method, one molecule is removed from the dataset, the model is trained on the remaining molecules, and then used to predict the activity of the removed molecule. This process is repeated for each molecule in the dataset.

k-fold Cross-Validation: The dataset is randomly divided into 'k' subsets. The model is trained on 'k-1' subsets and tested on the remaining subset. This is repeated 'k' times.

External Validation: The model's predictive ability is assessed on an external set of molecules that were not used during the model training process.

Key statistical parameters used to evaluate the quality of a QSAR/QSPR model include the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE).

Synthetic Accessibility Prediction and Retrosynthetic Analysis

Before embarking on the laboratory synthesis of this compound, computational tools can be employed to predict its synthetic accessibility and to propose potential synthetic routes.

Synthetic Accessibility Prediction:

The synthetic accessibility (SA) score of a molecule is a numerical value that estimates the ease with which it can be synthesized. Several computational models and algorithms have been developed to predict SA scores based on factors such as molecular complexity, the presence of rare or challenging structural motifs, and the availability of starting materials. mdpi.comnih.govnih.gov For this compound, a relatively low to moderate complexity would likely result in a favorable SA score, suggesting that its synthesis should be feasible using standard organic chemistry techniques.

Retrosynthetic Analysis:

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds. amazonaws.comyoutube.comyoutube.com A plausible retrosynthetic analysis for this compound is outlined below.

The primary disconnection would likely be the C-N bond of the amine group or the C-Cl bond. A common strategy for the synthesis of aminopyridines involves the reduction of a corresponding nitropyridine. Therefore, a key retrosynthetic step would be the transformation of the amine group to a nitro group.

Proposed Retrosynthetic Pathway:

Disconnect the Amine Group: The primary amine at the 4-position can be retrosynthetically derived from the reduction of a nitro group. This leads to the precursor 2-Chloro-5-isopropyl-4-nitropyridine .

Introduce the Isopropyl Group: The isopropyl group at the 5-position could be introduced via a Friedel-Crafts-type alkylation or a related cross-coupling reaction on a suitable pyridine (B92270) precursor. However, a more common approach for substituted pyridines involves building the ring from acyclic precursors.

Construct the Pyridine Ring: A more fundamental retrosynthetic approach would involve constructing the substituted pyridine ring itself. This could be achieved through various named reactions for pyridine synthesis, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source.

This computational approach to retrosynthesis can generate multiple potential synthetic routes, which can then be evaluated by chemists based on factors like reaction yields, cost of starting materials, and safety considerations.

Role of 2 Chloro 5 Isopropylpyridin 4 Amine As a Synthetic Intermediate

Building Block for Complex Organic Molecules

The strategic placement of reactive functional groups on the pyridine (B92270) core of 2-Chloro-5-isopropylpyridin-4-amine allows for its use as a foundational scaffold in the synthesis of intricate organic molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the amino group at the 4-position can readily undergo a variety of chemical transformations, including acylation, alkylation, and participation in coupling reactions.

A notable application of this compound is in the synthesis of piperidine (B6355638) derivatives, which are prevalent scaffolds in numerous classes of pharmaceuticals. The pyridine ring of this compound can be subjected to reduction to form the corresponding piperidine, with the isopropyl group providing a point of steric and electronic diversity. Furthermore, the compound is utilized in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. myskinrecipes.com This reaction allows for the introduction of a wide range of aryl and vinyl substituents at the 2-position by replacing the chlorine atom, thereby enabling the construction of complex biaryl and related structures.

In the realm of medicinal chemistry, this compound has been identified as a key intermediate in the design of Beta-secretase 1 (BACE1) inhibitors. myskinrecipes.com BACE1 is a primary therapeutic target for the treatment of Alzheimer's disease, and the development of small molecules that can effectively inhibit this enzyme is a major focus of pharmaceutical research. The pyridine scaffold of this compound serves as a crucial component in the conformational structure-based design of these inhibitors. myskinrecipes.com

Precursor in Heterocyclic Compound Synthesis

The reactivity of this compound makes it an ideal precursor for the synthesis of a variety of other heterocyclic compounds. The presence of both a nucleophilic amino group and an electrophilic carbon center (at the 2-position) allows for intramolecular cyclization reactions to form fused heterocyclic systems. Moreover, the amino and chloro groups can be independently functionalized to introduce other reactive moieties, which can then participate in subsequent cyclization steps.

While specific examples detailing the direct use of this compound in the synthesis of complex fused heterocycles are not extensively reported in publicly available literature, the utility of structurally similar 2-chloro-4-aminopyridine and 2-chloro-4-aminopyrimidine analogs is well-documented. For instance, 2-amino-4-aryl-5-chloropyrimidines have been synthesized and identified as potent inhibitors of both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1), both of which are important targets in cancer therapy. googleapis.com The synthesis of these molecules highlights the importance of the chloro-aminopyrimidine scaffold as a key building block.

Furthermore, the development of potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer has utilized a 5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino moiety as a core structural element. rasayanjournal.co.in This demonstrates the value of the substituted chloropyrimidine framework in constructing highly specific and potent kinase inhibitors. The analogous reactivity of this compound suggests its potential as a valuable precursor for similar classes of biologically active heterocyclic compounds.

Intermediate in the Development of Specialty Chemicals